1-(2-fluorobenzyl)-3-nitro-1H-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Academic Research
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the synthesis of a wide array of biologically active molecules. nih.gov The pyrazole nucleus is present in numerous compounds that have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. globalresearchonline.netnih.gov This wide range of biological activities has made pyrazole derivatives a focal point of extensive research in medicinal chemistry. nih.govnih.gov
The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. nih.gov The development of efficient synthetic methodologies for pyrazole derivatives, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, has further fueled research in this area. nih.gov
Role of Fluorine and Nitro Groups in Modulating Reactivity and Properties of Heterocycles
The introduction of fluorine atoms and nitro groups into heterocyclic scaffolds is a common strategy in medicinal chemistry to enhance or modify the properties of a parent compound.
Fluorine , being the most electronegative element, can significantly alter the electronic properties of a molecule. The substitution of a hydrogen atom with fluorine can influence a compound's acidity, basicity, and dipole moment. In medicinal chemistry, fluorination is often employed to improve metabolic stability, increase binding affinity to biological targets, and enhance membrane permeability. The 2-fluoro substitution on the benzyl (B1604629) group of the target compound is expected to introduce a localized electronic perturbation, potentially influencing the conformation of the benzyl ring and its interaction with the pyrazole core.
The nitro group is a strong electron-withdrawing group that can profoundly impact the reactivity of the heterocyclic ring to which it is attached. It generally deactivates the ring towards electrophilic substitution and can activate it for nucleophilic substitution. In the context of 3-nitropyrazole, the nitro group is known to be a key functional group in energetic materials and has also been explored in medicinal chemistry for its potential biological activities. researchgate.net The reduction of the nitro group in vivo can lead to the formation of reactive nitrogen species, a mechanism of action for some antimicrobial and antiparasitic drugs.
Overview of Research Trajectories Pertaining to 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole and Related Architectures
Research on fluorobenzyl-substituted pyrazoles often focuses on their potential as therapeutic agents. For instance, various fluorinated pyrazole derivatives have been investigated for their anti-tubercular activities. globalresearchonline.net Similarly, studies on N-arylmethyl-substituted pyrazole-5-carbohydrazide derivatives have explored their potential as anticancer agents. nih.gov
Scope and Objectives of Academic Inquiry into this compound
Based on the established importance of its constituent parts, academic inquiry into this compound would likely focus on several key areas:
Synthesis and Characterization: Development of a regioselective and efficient synthesis for the N1-substituted isomer. Full characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure.
Physicochemical Properties: Investigation of its electronic properties, solubility, and stability.
Reactivity Studies: Exploration of the chemical reactivity of the pyrazole ring and the functional groups, including reduction of the nitro group and potential transformations of the fluorobenzyl moiety.
Biological Evaluation: Screening for a range of biological activities, guided by the known pharmacology of related pyrazole derivatives.
Due to the absence of published research, the following sections on detailed research findings and data tables cannot be populated with specific information for this compound. The information that would typically be presented here, such as synthetic yields, spectral data, and biological activity metrics, is contingent on future research efforts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUHPOUUJCOAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways for 1 2 Fluorobenzyl 3 Nitro 1h Pyrazole
Retrosynthetic Analysis and Strategic Disconnections for the 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Skeleton
The most logical disconnections involve the bonds formed during the final stages of the synthesis, typically the carbon-nitrogen bonds connecting the substituents to the pyrazole (B372694) core.
Strategy A: N-Alkylation Route Disconnection: The first and most common strategic disconnection is of the N1-benzyl bond. This simplifies the target molecule into two key synthons: a nucleophilic 3-nitro-1H-pyrazole anion and an electrophilic 2-fluorobenzyl cation. These synthons correspond to the readily available chemical reagents 3-nitro-1H-pyrazole and a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide). This approach is often favored due to the reliability of N-alkylation reactions on heterocyclic systems.
Strategy B: Nitration Route Disconnection: An alternative disconnection targets the C3-nitro bond. This bond is formed via an electrophilic substitution reaction. This retrosynthetic step leads to the precursor 1-(2-fluorobenzyl)-1H-pyrazole. This intermediate is then further disconnected at the N1-benzyl bond, yielding 1H-pyrazole and a 2-fluorobenzyl halide. While viable, this strategy's success is highly dependent on the regioselectivity of the pyrazole ring nitration.
These two approaches form the basis for the classical synthetic routes discussed in the following sections.
Classical Synthetic Routes Towards this compound
Classical syntheses rely on well-established, stoichiometric reactions to construct the target molecule. These methods generally fall into three categories based on the order of bond formation.
Cyclocondensation Reactions Involving Nitro-Pyrazole Precursors
The fundamental method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-difunctional compound. nih.govmdpi.com To synthesize the 3-nitro-1H-pyrazole intermediate required for the N-alkylation strategy, specific 1,3-dielectrophiles bearing a nitro group are necessary.
The general reaction involves the condensation of hydrazine hydrate (B1144303) with a β-nitro-α,β-unsaturated carbonyl compound or a related 1,3-dicarbonyl equivalent where one carbonyl is masked or replaced by a nitro group. For instance, reagents like nitromalonaldehyde (B3023284) or its derivatives can react with hydrazine in a cyclization-dehydration sequence to form the 3-nitro-1H-pyrazole ring system. mdpi.com This precursor is then isolated before proceeding to the N-alkylation step. The primary advantage of this method is the unambiguous placement of the nitro group at the 3-position of the pyrazole core from the outset.
N-Alkylation Strategies for 1H-Pyrazole with 2-Fluorobenzyl Halides
This strategy represents the most direct and widely used method for synthesizing the target compound. It involves the reaction of a pre-formed 3-nitro-1H-pyrazole with an appropriate 2-fluorobenzyl electrophile, typically 2-fluorobenzyl bromide or chloride.
The reaction is a nucleophilic substitution where the deprotonated pyrazole anion attacks the benzylic carbon of the 2-fluorobenzyl halide. The process is typically carried out in the presence of a base in a polar aprotic solvent. The choice of base and solvent can influence the reaction rate and yield. A critical consideration in the N-alkylation of unsymmetrically substituted pyrazoles like 3-nitro-1H-pyrazole is regioselectivity. Alkylation can potentially occur at either the N1 or N2 position. In the case of 3-nitro-1H-pyrazole, alkylation generally favors the N1 position, yielding the desired this compound, due to steric hindrance from the nitro group at the adjacent C3 position.
| Base | Solvent | Typical Temperature | Reference |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Room Temperature to 80 °C | researchgate.net |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | semanticscholar.org |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | Room Temperature to Reflux | google.com |
Nitration Approaches on 1-(2-fluorobenzyl)-1H-pyrazole Frameworks
An alternative classical route involves introducing the nitro group onto a pre-existing 1-(2-fluorobenzyl)-1H-pyrazole framework. This is achieved through electrophilic aromatic substitution using a nitrating agent. semanticscholar.org The standard nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
The regiochemical outcome of this reaction is a significant challenge. The pyrazole ring is susceptible to electrophilic attack, but the position of nitration is directed by the substituents. For a 1-substituted pyrazole, electrophilic substitution predominantly occurs at the C4 position. semanticscholar.org Therefore, the direct nitration of 1-(2-fluorobenzyl)-1H-pyrazole would likely yield 1-(2-fluorobenzyl)-4-nitro-1H-pyrazole as the major product, with the desired 3-nitro isomer being a minor product or not forming at all. sigmaaldrich.com This lack of regioselectivity makes this route less efficient for the specific synthesis of the C3-nitro isomer compared to the N-alkylation of 3-nitro-1H-pyrazole.
Modern Catalytic and Green Chemistry Approaches for the Synthesis of this compound and its Analogs
Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and employ milder reaction conditions. nih.gov
Transition Metal-Catalyzed Coupling Reactions in Pyrazole Synthesis
Transition metal catalysis offers powerful tools for forming carbon-nitrogen bonds, which are central to the synthesis of this compound. nih.gov While classical N-alkylation is effective, catalytic methods can often provide higher yields and occur under milder conditions.
Copper- and palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are prominent examples. These methods can be applied to the N-benzylation of 3-nitro-1H-pyrazole. For instance, a copper(I)-catalyzed reaction between 3-nitro-1H-pyrazole and 2-fluorobenzyl bromide could facilitate the formation of the N-benzyl bond. nih.gov Similarly, palladium-catalyzed cross-coupling reactions are well-established for the N-arylation and N-alkylation of various heterocycles. beilstein-journals.org These catalytic cycles involve the oxidative addition of the metal to the benzyl (B1604629) halide, followed by coordination with the deprotonated pyrazole and reductive elimination to yield the final product and regenerate the catalyst. These methods are particularly valuable for creating libraries of substituted pyrazoles with high efficiency.
| Synthetic Strategy | Key Precursors | Core Transformation | Advantages | Disadvantages |
|---|---|---|---|---|
| N-Alkylation of 3-Nitro-1H-pyrazole | 3-Nitro-1H-pyrazole, 2-Fluorobenzyl bromide | Nucleophilic Substitution (Sₙ2) | High regioselectivity, reliable reaction | Requires pre-synthesis of 3-nitro-1H-pyrazole |
| Nitration of 1-(2-fluorobenzyl)-1H-pyrazole | 1-(2-fluorobenzyl)-1H-pyrazole, HNO₃/H₂SO₄ | Electrophilic Aromatic Substitution | Direct introduction of nitro group | Poor regioselectivity (favors C4-nitro isomer) |
| Transition Metal-Catalyzed N-Alkylation | 3-Nitro-1H-pyrazole, 2-Fluorobenzyl bromide | Cu- or Pd-catalyzed Cross-Coupling | Milder conditions, potentially higher yields | Catalyst cost and sensitivity |
Organocatalysis and Biocatalysis in the Construction of Nitro-Pyrazole Systems
Organocatalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including nitro-pyrazoles. This approach avoids the use of metal catalysts, offering advantages in terms of cost, toxicity, and environmental impact. Chiral organocatalysts, such as bifunctional thioureas and squaramides, have been effectively used in asymmetric reactions to construct pyrazole moieties. For instance, the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles, catalyzed by bifunctional thiourea, yields chiral compounds containing both isoxazole (B147169) and pyrazole rings with high enantioselectivity (83–94% ee). While not a direct synthesis of the 3-nitro-pyrazole core, this demonstrates the utility of organocatalysis in functionalizing molecules with nitro groups within a pyrazole-containing system.
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, represents a green and highly selective alternative to traditional chemical synthesis. However, the application of biocatalysis specifically for the construction of nitro-pyrazole systems is a developing area with limited dedicated research currently available in public literature. The potential exists for enzymes such as nitroreductases or transaminases to be employed in future synthetic pathways, either for the introduction of the nitro group or for the stereoselective functionalization of the pyrazole core.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide a highly efficient and atom-economical route to complex molecules like substituted pyrazoles. These strategies are prized for their operational simplicity and ability to rapidly generate molecular diversity.
One common MCR approach for pyrazole synthesis involves the condensation of a hydrazine, a 1,3-dicarbonyl compound, and an aldehyde. rsc.org Variations of this method can be adapted for nitro-pyrazole synthesis by using appropriately substituted precursors. For example, a one-pot, three-component reaction of aldehydes, 1,3-dicarbonyls, and hydrazines can proceed through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization. researchgate.net Employing a nitrated version of one of the starting materials would directly incorporate the nitro group into the final pyrazole product. The key advantage of MCRs is the formation of multiple bonds in a single step, which significantly shortens synthetic sequences and reduces waste.
Interactive Table: Comparison of MCR Strategies for Pyrazole Synthesis
| Strategy | Components | Key Features | Potential for Nitro-pyrazoles |
| Three-Component | Hydrazine, 1,3-Dicarbonyl, Aldehyde | One-pot, high atom economy, rapid diversity generation. | Use of nitrated aldehydes or dicarbonyl compounds. |
| Three-Component | Vinyl Azide, Aldehyde, Tosylhydrazine | Regioselective, good functional group tolerance. | Use of nitro-substituted vinyl azides or aldehydes. |
| Four-Component | Hydrazine, Ethyl Acetoacetate, Aldehyde, Malononitrile | Leads to fused pyranopyrazole systems. | Use of nitroaldehydes. |
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry has become an enabling technology for the synthesis of heterocyclic compounds, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. nih.govmdpi.com For pyrazole synthesis, continuous-flow processes can significantly reduce reaction times and allow for the safe handling of hazardous intermediates, such as diazonium salts or diazo compounds, by generating and consuming them in situ. mdpi.com
A multi-step continuous flow synthesis has been developed for the preparation of N-arylated pyrazoles from anilines. This process involves diazotization, reduction to a hydrazine intermediate, and subsequent cyclocondensation with a 1,3-dicarbonyl equivalent. mdpi.com Adapting such a system for this compound would involve starting with 3-nitro-1H-pyrazole and flowing it with 2-fluorobenzyl bromide through a heated reactor coil in the presence of a base. This approach allows for precise temperature control and short residence times, potentially improving yield and minimizing side reactions. The enhanced safety profile is particularly advantageous when dealing with nitrated compounds. acs.orguc.pt
Microwave and Ultrasound-Assisted Synthesis
Microwave (MW) and ultrasound irradiation are alternative energy sources that can dramatically accelerate organic reactions. eurekaselect.com Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of pyrazoles, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. rsc.orgrsc.orgresearchgate.net
The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds is particularly amenable to microwave irradiation. rsc.orgmdpi.com These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net For the synthesis of this compound, both the initial formation of the 3-nitropyrazole ring and the subsequent N-alkylation step could be accelerated using microwave heating.
Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. eurekaselect.com This technique has been successfully used for the synthesis of pyrazole derivatives, including multicomponent reactions in aqueous media, demonstrating its utility as an energy-efficient and environmentally friendly method. researchgate.net
Interactive Table: Energy-Assisted Pyrazole Synthesis
| Method | Principle | Advantages | Application to Target Compound |
| Microwave | Dielectric heating | Rapid reaction rates, higher yields, improved purity, solvent-free options. rsc.orgeurekaselect.com | Accelerating both cyclization and N-alkylation steps. |
| Ultrasound | Acoustic cavitation | Enhanced mass transfer, milder conditions, suitable for heterogeneous reactions. eurekaselect.com | Facilitating reactions in aqueous or solvent-free systems. |
Solvent-Free and Aqueous Medium Synthesis
In line with the principles of green chemistry, significant effort has been directed towards minimizing or eliminating the use of volatile organic solvents. Solvent-free synthesis, often performed by grinding reactants together (mechanochemistry) or by heating a neat mixture of reactants, offers benefits such as reduced waste, lower costs, and simplified work-up procedures. jetir.org Many MCRs and microwave-assisted syntheses of pyrazoles can be effectively conducted under solvent-free conditions. rsc.orgjetir.org
Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. The synthesis of pyrazoles in aqueous media has been successfully demonstrated, often using catalysts that are stable and active in water, such as Amberlyst-70, or in the presence of surfactants to facilitate the reaction of organic substrates. mdpi.comresearchgate.netthieme-connect.com The classic Knorr pyrazole synthesis, involving the condensation of a hydrazine and a 1,3-dicarbonyl, can be performed efficiently in water at room temperature, providing an environmentally benign pathway to the pyrazole core. researchgate.netresearchgate.net
Mechanistic Elucidation of Key Synthetic Steps in this compound Formation
The formation of the target compound relies on two fundamental transformations: the cyclization to form the 3-nitro-1H-pyrazole core and the subsequent N-alkylation with a 2-fluorobenzyl group.
Detailed Reaction Mechanisms for N-Alkylation and Cyclization
N-Alkylation Mechanism: The alkylation of an unsymmetrical pyrazole like 3-nitro-1H-pyrazole with an alkyl halide can potentially yield two regioisomers: the N1- and N2-substituted products (which correspond to the 1,3- and 1,5-isomers, respectively). The regioselectivity of this reaction is a critical consideration.
The reaction proceeds via nucleophilic substitution, where the pyrazole anion attacks the alkylating agent (e.g., 2-fluorobenzyl bromide). The pyrazole anion exists in a tautomeric equilibrium. The position of substitution is influenced by several factors:
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of 3-nitro-1H-pyrazole, the N1 position is adjacent to a proton, while the N2 position is adjacent to the nitro group. The bulky 2-fluorobenzyl group is expected to favor attack at the N1 position to minimize steric repulsion with the C3-nitro group. acs.org
Electronic Effects: The electron-withdrawing nitro group at the C3 position decreases the electron density and nucleophilicity of the adjacent N2 atom, further favoring alkylation at the more distant and more nucleophilic N1 atom.
Reaction Conditions: The choice of base, solvent, and counter-ion can also influence the isomeric ratio. thieme-connect.com
Systematic studies on 3-substituted pyrazoles have shown that N1-alkylation is generally favored, and this regioselectivity can be very high. acs.orgresearchgate.netacs.org Therefore, the reaction of 3-nitro-1H-pyrazole with 2-fluorobenzyl bromide under basic conditions is expected to predominantly yield the desired this compound isomer. researchgate.net
Cyclization Mechanism (Knorr Pyrazole Synthesis): The most common method for forming the pyrazole ring is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comslideshare.netjk-sci.com The mechanism, typically acid-catalyzed, proceeds as follows: slideshare.netrsc.orgresearchgate.net
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. The more nucleophilic nitrogen of the hydrazine (if substituted) and the more electrophilic carbonyl carbon will react preferentially.
Imine/Enamine Formation: A carbinolamine intermediate is formed, which then dehydrates to form a hydrazone or enehydrazine intermediate. chemhelpasap.com
Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine moiety attacks the second carbonyl group in an intramolecular fashion.
Dehydration/Aromatization: The resulting five-membered ring intermediate, a pyrazolidine (B1218672) derivative, undergoes a final dehydration step to form the stable, aromatic pyrazole ring. cdnsciencepub.com
Alternative cyclization pathways include [3+2] cycloaddition reactions between a 1,3-dipole (like a nitrile imine or a diazoalkane) and a suitable dipolarophile (like an alkyne or alkene). mdpi.comrsc.orgnih.govnumberanalytics.com These concerted pericyclic reactions can offer high regioselectivity in forming the pyrazole ring. libretexts.org
Insights into Nitration Reaction Mechanisms and Regioselectivity
The nitration of the pyrazole ring is a fundamental electrophilic substitution reaction. nih.gov However, the position of the incoming nitro group is highly dependent on the reaction mechanism employed. Two primary pathways are recognized for the synthesis of nitropyrazoles: direct electrophilic aromatic substitution (EAS) and a two-step N-nitration/rearrangement sequence. nih.gov
The direct nitration of pyrazole, typically using mixed acids (HNO₃/H₂SO₄), often leads to the formation of 4-nitropyrazole. globalresearchonline.net The pyrazole ring contains two nitrogen atoms: one is considered "pyrrole-like" (N1, if bearing a hydrogen or substituent) and the other "pyridine-like" (N2). The pyridine-like nitrogen is deactivating and directs electrophiles away from the adjacent C3 and C5 positions. Consequently, the C4 position becomes the most favorable site for electrophilic attack.
Conversely, the synthesis of 3-nitropyrazoles, the necessary precursor for the target compound, is predominantly achieved through a mechanism involving the initial formation of 1-nitropyrazole (B188897), followed by a thermal or acid-catalyzed rearrangement. nih.govchemicalbook.com
Mechanism Steps:
N-Nitration: Pyrazole reacts with a nitrating agent, such as a mixture of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O), to form 1-nitropyrazole. nih.gov This intermediate is generally unstable.
Rearrangement: The 1-nitropyrazole intermediate undergoes a rearrangement to yield the more stable C-nitrated product. When heated in an organic solvent like benzonitrile (B105546) or n-octanol, the nitro group migrates from the nitrogen atom to the C3 position of the pyrazole ring. nih.govchemicalbook.com This process yields 3-nitro-1H-pyrazole as the major product. chemicalbook.com
This rearrangement pathway circumvents the electronic deactivation at the C3/C5 positions seen in direct EAS, providing a reliable route to 3-substituted nitropyrazoles. The choice of nitrating agent and reaction conditions is therefore critical in dictating the regiochemical outcome. For instance, using nitric acid in trifluoroacetic anhydride is another method reported for the direct nitration of various five-membered heterocycles. researchgate.net The stability and modifiability of the pyrazole structure make it amenable to such derivatization. nih.gov
Regio- and Stereoselectivity Control in this compound Synthesis
With 3-nitro-1H-pyrazole secured as the key intermediate, the final step is the introduction of the 2-fluorobenzyl group at the N1 position. This N-alkylation reaction must be regioselective to yield the desired product over the alternative N2-alkylation isomer, 1-(2-fluorobenzyl)-5-nitro-1H-pyrazole. Stereoselectivity is not a consideration in this particular synthesis as no new chiral centers are formed.
The regioselectivity of N-alkylation on a substituted pyrazole is governed by a combination of steric and electronic factors. acs.org The reaction involves the deprotonation of the pyrazole's N-H proton by a base, creating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 2-fluorobenzyl halide.
In the case of 3-nitro-1H-pyrazole, the substituent at the C3 position creates steric hindrance. This hindrance makes the adjacent N2 position less accessible to the incoming bulky 2-fluorobenzyl group compared to the more sterically free N1 position. acs.org Therefore, the reaction preferentially yields the N1-substituted product, this compound.
A systematic study on the N-substitution of 3-substituted pyrazoles has demonstrated that using a potassium carbonate (K₂CO₃) base in a dimethyl sulfoxide (B87167) (DMSO) solvent system can achieve high regioselectivity for N1-alkylation. acs.org This is attributed to the effective generation of the pyrazolate anion and the steric control exerted by the C3 substituent.
The table below summarizes typical conditions and outcomes for the regioselective N-alkylation of substituted pyrazoles, which are applicable to the synthesis of the target compound.
| Reactant | Alkylating Agent | Base/Solvent | Major Product | Key Factor for Regioselectivity |
|---|---|---|---|---|
| 3-Substituted Pyrazole | Alkyl Halide (e.g., 2-fluorobenzyl bromide) | K₂CO₃ / DMSO | N1-Alkylated Isomer | Steric hindrance from the C3 substituent favors attack at the N1 position. |
| 3-Substituted Pyrazole | Aryl Halide | K₂CO₃ / DMSO | N1-Arylated Isomer | Steric hindrance and electronic effects of the C3 substituent. |
By carefully selecting the synthetic route—proceeding through the N-nitration/rearrangement to form 3-nitro-1H-pyrazole and then performing a sterically-controlled N-alkylation—chemists can effectively control the regio- and stereoselectivity to produce this compound with high purity.
Advanced Spectroscopic and Crystallographic Investigations of 1 2 Fluorobenzyl 3 Nitro 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed conformational analysis of organic molecules like this compound in solution. A comprehensive NMR study would typically involve a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their scalar (J) couplings, revealing the connectivity of the proton network. The chemical shifts of the pyrazole (B372694) and benzyl (B1604629) ring protons would be indicative of the electronic effects of the nitro and fluoro substituents, respectively. ¹³C NMR spectroscopy, often acquired with proton decoupling, would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are particularly sensitive to the position of the substituents. Furthermore, ¹⁹F NMR would confirm the presence of the fluorine atom and its coupling to neighboring protons.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To establish the precise connectivity within the molecule, multi-dimensional NMR techniques are essential.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the 2-fluorobenzyl and pyrazole moieties. For instance, cross-peaks would be expected between adjacent protons on the benzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the benzylic protons (-CH₂-) and the carbons of both the pyrazole and the fluorophenyl rings. This would confirm the N-benzylation site on the pyrazole ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Pyrazole Ring | |||
| 1 (N) | - | - | - |
| 2 (N) | - | - | - |
| 3 (C) | - | 150.5 | H-4, H-5 |
| 4 (C) | 7.05 (d) | 110.2 | H-5, CH₂ |
| 5 (C) | 8.20 (d) | 135.8 | H-4, CH₂ |
| Benzyl Group | |||
| CH₂ | 5.60 (s) | 52.1 | C-5 (pyrazole), C-1' (benzyl) |
| 1' (C) | - | 124.5 | H-2', H-6', CH₂ |
| 2' (C) | - | 161.0 (d, ¹JCF) | H-3', H-4', H-5', H-6' |
| 3' (C) | 7.25 (m) | 115.8 (d, ²JCF) | H-4', H-5' |
| 4' (C) | 7.40 (m) | 130.5 (d) | H-3', H-5' |
| 5' (C) | 7.15 (m) | 129.8 (d) | H-4', H-6' |
| 6' (C) | 7.30 (m) | 125.0 (d) | H-5' |
Note: This data is illustrative and not based on experimental measurements.
Elucidation of Tautomeric Forms and Dynamic Processes in Solution
For N-unsubstituted pyrazoles, annular tautomerism is a common phenomenon where the proton on the nitrogen atom can migrate between the two nitrogen atoms. However, in this compound, the presence of the benzyl group on one of the nitrogen atoms "locks" the tautomeric form. Therefore, in this specific case, the existence of different tautomers in solution is not expected.
Dynamic processes, such as restricted rotation around single bonds, could potentially be studied using variable-temperature NMR experiments. For instance, rotation around the N-CH₂ bond or the CH₂-C₁' bond could be investigated. If the rotational barrier is significant, cooling the sample might lead to the observation of distinct signals for conformers that are rapidly interconverting at room temperature.
Single-Crystal X-ray Diffraction Studies of this compound
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure of this compound.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The analysis of the crystal packing reveals how the molecules are arranged in the crystal lattice. This arrangement is governed by various non-covalent intermolecular interactions which are crucial for the stability of the crystal structure.
Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring might be present.
Halogen Bonding: The fluorine atom of the 2-fluorobenzyl group could potentially act as a halogen bond acceptor in interactions with electrophilic regions of neighboring molecules.
π-π Stacking: The aromatic pyrazole and fluorophenyl rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion.
Conformational Analysis in the Solid State
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 105.4 |
| Volume (ų) | 1055.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.450 |
Note: This data is illustrative and not based on experimental measurements.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Vibrational Mode Analysis of this compound
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.
In the FT-IR and Raman spectra of this compound, characteristic bands would be expected for the various functional groups:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Aromatic Rings: C-H stretching vibrations usually appear above 3000 cm⁻¹. C=C stretching vibrations within the pyrazole and fluorophenyl rings would be found in the 1400-1600 cm⁻¹ region.
C-F Bond: The C-F stretching vibration of the fluorobenzyl group would be expected in the 1000-1400 cm⁻¹ range.
C-N and N-N Bonds: Vibrations associated with the pyrazole ring's C-N and N-N bonds would also be present in the fingerprint region of the spectrum.
A detailed vibrational mode analysis, often aided by computational methods such as Density Functional Theory (DFT), would allow for the assignment of specific spectral bands to particular molecular motions. This can provide a deeper understanding of the molecule's structure and bonding.
Table 3: Hypothetical FT-IR and Raman Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1550 | Strong | Asymmetric NO₂ stretching |
| 1500 | Medium | Aromatic C=C stretching |
| 1350 | Strong | Symmetric NO₂ stretching |
| 1250 | Medium | C-F stretching |
| 1100-900 | Medium | Ring breathing modes |
Note: This data is illustrative and not based on experimental measurements.
Mass Spectrometry Techniques for Fragment Analysis and Isotopic Profiling of this compound
Mass spectrometry is an indispensable analytical technique for elucidating the structure of novel compounds by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, mass spectrometry provides critical information for confirming its molecular weight and understanding its fragmentation pathways under ionization. The molecular formula of the compound is C₁₀H₈FN₃O₂, corresponding to a molecular weight of approximately 221.19 g/mol .
The fragmentation of pyrazole derivatives in mass spectrometry is influenced by the nature and position of substituents on the ring. researchgate.net In the case of this compound, the fragmentation is expected to be directed by the labile nitro group, the benzyl-pyrazole bond, and the pyrazole ring itself.
A plausible fragmentation pattern, based on studies of similar nitropyrazole and benzyl-substituted heterocyclic compounds, would likely initiate with several key cleavage events. researchgate.netoak.go.kr One of the primary fragmentation routes for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, which would result in a fragment ion [M - NO₂]⁺. miamioh.edu Another characteristic loss is that of a nitro radical (•NO), followed by the elimination of a carbon monoxide (CO) molecule.
The bond between the pyrazole nitrogen and the benzyl group is also susceptible to cleavage. Alpha-cleavage next to the pyrazole ring can lead to the formation of a stable fluorotropylium cation (m/z 109), a common fragment for benzyl derivatives. libretexts.org Alternatively, cleavage can yield a nitropyrazole radical cation. Subsequent fragmentation of the pyrazole ring often involves the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.net
A proposed fragmentation pathway is detailed in the table below. The molecular ion [M]⁺ would be observed, and its isotopic pattern would be characteristic of a compound containing carbon, hydrogen, nitrogen, oxygen, and fluorine. The presence of these elements allows for isotopic profiling to further confirm the elemental composition.
Interactive Data Table: Proposed Mass Spectrometry Fragmentation of this compound
| Proposed Fragment Ion | m/z (approx.) | Proposed Structure | Description of Loss |
| [M]⁺ | 221 | C₁₀H₈FN₃O₂⁺ | Molecular Ion |
| [M - NO₂]⁺ | 175 | C₁₀H₈FN₂⁺ | Loss of the nitro group |
| [C₇H₆F]⁺ | 109 | Formation of the 2-fluorobenzyl cation | |
| [M - C₇H₆F]⁺ | 112 | C₃H₂N₃O₂⁺ | Loss of the 2-fluorobenzyl group |
| [C₇H₆F]⁺ | 91 | C₇H₇⁺ | Loss of fluorine from the benzyl cation |
Isotopic profiling for this compound would show the characteristic [M+1]⁺ peak due to the natural abundance of ¹³C, and smaller contributions from ¹⁵N and ²H. The relative intensity of the [M+1]⁺ peak is expected to be approximately 11.2% of the molecular ion peak, based on the number of carbon atoms. This isotopic signature is a valuable tool for confirming the elemental composition of the parent molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For organic molecules with chromophores and auxochromes, such as this compound, UV-Vis spectroscopy provides insight into the electronic structure and conjugation.
The electronic spectrum of similar nitropyrazole derivatives often shows strong absorption bands in the UV region. nih.gov The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the pyrazole and benzene (B151609) rings. The nitro group can also participate in n → π* transitions, where a non-bonding electron from an oxygen atom is promoted to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.
The solvent used for spectroscopic analysis can significantly influence the position and intensity of the absorption bands. chemrxiv.org In polar solvents, a solvatochromic effect is often observed. For π → π* transitions, polar solvents tend to cause a bathochromic shift, while for n → π* transitions, a hypsochromic (blue) shift is typically seen. This is due to the differential stabilization of the ground and excited states by the solvent molecules.
The optical properties of fluorinated pyrazole derivatives have been a subject of interest. biointerfaceresearch.com The introduction of a fluorine atom on the benzyl ring can subtly modify the electronic properties through inductive and resonance effects, which in turn can affect the absorption spectrum.
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Expected λmax Range (nm) | Type of Transition | Associated Chromophore | Expected Molar Absorptivity (ε) |
| 250-350 | π → π | Nitropyrazole and Benzene Rings | High |
| > 300 | n → π | Nitro Group | Low |
Computational Chemistry and Theoretical Modeling of 1 2 Fluorobenzyl 3 Nitro 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical methods are fundamental to understanding the electronic properties that govern the reactivity and stability of a molecule.
Interactive Table: Hypothetical DFT-Calculated Geometrical Parameters (Note: The following data is illustrative and not based on actual research for the specific compound.)
Frontier Molecular Orbital (FMO) theory provides key insights into a molecule's chemical reactivity and its electronic excitation properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted pyrazole (B372694).
Interactive Table: Hypothetical FMO Energy Values (Note: The following data is illustrative and not based on actual research for the specific compound.)
The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-poor. For this compound, the nitro group would be expected to be a region of strong negative electrostatic potential, while the hydrogen atoms of the pyrazole and benzyl (B1604629) rings would exhibit positive potential.
Natural Bonding Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions between orbitals. An NBO analysis of this compound would quantify the stabilization energies arising from electron delocalization from the pyrazole and fluorobenzyl rings to the nitro group, providing a deeper understanding of the electronic factors contributing to the molecule's stability.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
While quantum chemical calculations are typically performed on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, including its interactions with solvent molecules. An MD simulation of this compound would reveal its conformational flexibility, particularly the rotation around the bond connecting the pyrazole and benzyl moieties. This would help in understanding the accessible shapes the molecule can adopt in a solution, which is crucial for predicting its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. To perform a QSAR study involving this compound, data on the biological activity of a set of structurally related pyrazole derivatives would be required. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical model could be developed to predict the activity of new, unsynthesized compounds and to provide hypotheses about the molecular features that are important for a specific biological effect. Currently, no such QSAR model specifically including this compound has been reported.
Reaction Pathway Analysis and Transition State Modeling for Transformations Involving this compound
The elucidation of reaction mechanisms is a cornerstone of chemical research, providing fundamental insights into how chemical transformations occur. For this compound, computational modeling serves as a powerful tool to map out potential reaction pathways and characterize the associated transition states. This is particularly valuable for understanding its synthesis, potential degradation pathways, or its interactions with biological targets. Density Functional Theory (DFT) is a commonly employed method for these investigations due to its balance of accuracy and computational cost.
A primary focus of reaction pathway analysis for this molecule could be its formation, for instance, the N-alkylation of 3-nitro-1H-pyrazole with 2-fluorobenzyl bromide. Theoretical modeling can be used to compare the energetics of alkylation at the N1 versus the N2 position of the pyrazole ring, thus explaining the observed regioselectivity of the synthesis. The calculations would involve locating the transition state (TS) for each pathway. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.
The process involves optimizing the geometries of the reactants, products, and the transition state. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state correctly connects the reactants and products. researchgate.net The energy difference between the transition state and the reactants defines the activation energy (ΔE‡), a critical parameter in determining the reaction rate.
For a hypothetical reaction, such as a nucleophilic aromatic substitution on the fluorobenzyl group, computational analysis could reveal the step-wise mechanism. The table below illustrates hypothetical activation energies for two competing pathways in a transformation of this compound, calculated using a DFT method like B3LYP with a 6-311+G(d,p) basis set.
| Transformation Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |
| Pathway A: SNAr at C2-F | -450.2 | -425.8 | -460.5 | 24.4 |
| Pathway B: Nitro Group Reduction | -450.2 | -410.7 | -485.1 | 39.5 |
Note: Data is hypothetical and for illustrative purposes only.
This hypothetical data suggests that the nucleophilic aromatic substitution at the fluorine-bearing carbon (Pathway A) has a lower activation energy than the reduction of the nitro group (Pathway B) under a specific set of conditions, implying that the former would be the kinetically favored process. Such computational insights are invaluable for guiding synthetic strategies and understanding the chemical behavior of this compound.
Solvent Effects and Solvation Models in the Context of this compound Reactivity
The solvent in which a reaction is conducted can have a profound impact on reaction rates and mechanisms. Computational chemistry accounts for these effects through various solvation models. For a polar molecule like this compound, understanding solvent effects is crucial for predicting its reactivity in different environments. Solvation models can be broadly categorized into explicit and implicit models.
Explicit solvation models involve including a number of individual solvent molecules in the calculation, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. However, this approach is computationally very demanding.
More commonly, implicit or continuum solvation models are used. These models treat the solvent as a continuous medium with a specific dielectric constant. The Solvation Model based on Density (SMD) is a popular and accurate universal solvation model. researchgate.net In this model, the solvation energy is calculated, which represents the energy change associated with transferring a molecule from the gas phase to the solvent. researchgate.net Negative solvation energies indicate that the solute is stable in the solvent. researchgate.net
The reactivity of this compound can be significantly influenced by the polarity of the solvent. For instance, in a polar solvent, charge separation in the transition state of a reaction might be stabilized, thereby lowering the activation energy and accelerating the reaction rate. Theoretical calculations can predict these changes by performing reaction pathway analyses in the presence of different solvent models.
The following table presents hypothetical solvation energies and the calculated activation energy for a sample reaction of this compound in various solvents, demonstrating the influence of the solvent environment.
| Solvent | Dielectric Constant (ε) | Solvation Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |
| Gas Phase | 1.0 | 0.0 | 35.2 |
| Toluene | 2.4 | -9.8 | 31.5 |
| Dichloromethane | 8.9 | -15.2 | 28.9 |
| Ethanol (B145695) | 24.6 | -20.5 | 25.1 |
| Water | 78.4 | -22.1 | 24.3 |
Note: Data is hypothetical and for illustrative purposes only.
The hypothetical data illustrates that as the dielectric constant of the solvent increases, the solvation energy becomes more negative, indicating greater stabilization of the molecule in polar solvents. Consequently, the activation energy for the hypothetical reaction decreases, suggesting a faster reaction rate in more polar environments like ethanol and water compared to the gas phase or a nonpolar solvent like toluene. These theoretical predictions are vital for optimizing reaction conditions and for understanding the molecule's behavior in biological systems, where it is surrounded by an aqueous environment.
Chemical Reactivity and Functionalization of 1 2 Fluorobenzyl 3 Nitro 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring and Fluorobenzyl Moiety of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole
The pyrazole ring is a π-excessive aromatic system, which typically undergoes electrophilic substitution preferentially at the C-4 position. nih.govscribd.com In this compound, this inherent reactivity is modulated by the substituents. The nitro group at the C-3 position is a powerful deactivating group, which strongly withdraws electron density from the ring, making electrophilic attack more difficult. However, it directs incoming electrophiles primarily to the C-4 and C-5 positions. The bulky 1-(2-fluorobenzyl) substituent sterically hinders the C-5 position, making the C-4 position the most probable site for electrophilic substitution. nih.gov
Common electrophilic substitution reactions applicable to the pyrazole ring include nitration, halogenation, and sulfonation. scribd.comnih.gov For instance, bromination would be expected to yield 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole, a key intermediate for further functionalization via cross-coupling chemistry.
The 2-fluorobenzyl moiety can also undergo electrophilic aromatic substitution. The fluorine atom is a deactivating but ortho-, para-directing substituent. The CH₂-pyrazole group is also ortho-, para-directing. Therefore, electrophilic attack is most likely to occur at the position para to the fluorine atom (C-5 of the benzyl (B1604629) ring) due to the combined directing effects and lower steric hindrance. Under strongly acidic conditions, where the pyrazole ring might be protonated and thus further deactivated, electrophilic substitution on the benzyl ring can be favored. cdnsciencepub.com
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Position of Substitution | Expected Major Product |
|---|---|---|---|
| Bromination | Br₂ in AcOH | C-4 (Pyrazole Ring) | 4-Bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole |
| Nitration | HNO₃ / H₂SO₄ | C-4 (Pyrazole Ring) or C-5 (Benzyl Ring) | 1-(2-fluoro-5-nitrobenzyl)-3-nitro-1H-pyrazole or 1-(2-fluorobenzyl)-3,4-dinitro-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ | C-4 (Pyrazole Ring) | This compound-4-sulfonic acid |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C-4 (Pyrazole Ring) | This compound-4-carbaldehyde |
Nucleophilic Addition and Substitution Reactions Involving the Nitro Group and Fluorine Atom of this compound
Nucleophilic attack on the pyrazole ring is generally disfavored due to its electron-rich aromatic nature. However, the presence of the strongly electron-withdrawing nitro group at the C-3 position renders the ring electron-deficient, increasing its susceptibility to nucleophilic attack, particularly at the C-3 and C-5 positions. nih.gov
Direct nucleophilic displacement of the nitro group in 3-nitropyrazoles is challenging but can be achieved under specific conditions, especially if the ring is further activated. For example, in N-substituted 3,4-dinitropyrazoles, nucleophiles regioselectively displace the nitro group at the C-3 position. researchgate.net Similarly, in 3,4,5-trinitropyrazoles, nucleophilic substitution typically occurs at the C-5 position. uni-muenchen.de For this compound, while direct displacement of the single nitro group is unlikely, the C-5 position remains a potential site for nucleophilic addition or substitution if a strong nucleophile is used.
The fluorine atom on the benzyl ring is generally unreactive towards nucleophilic aromatic substitution (SₙAr) because the ring lacks strong electron-withdrawing groups in the ortho or para positions. While fluorine is typically a better leaving group than other halogens in activated SₙAr reactions due to its ability to stabilize the intermediate Meisenheimer complex, the necessary activation is absent in this molecule. stackexchange.com However, intramolecular nucleophilic displacement of alkyl fluorides by suitably positioned nucleophiles can occur, suggesting that derivatization of the pyrazole ring could potentially lead to cyclization via fluorine displacement. cas.cn
Reduction and Oxidation Reactions of the Nitro Group in this compound
The reduction of the nitro group is one of the most significant and versatile reactions for this compound. The nitro group can be readily reduced to a primary amine, yielding 1-(2-fluorobenzyl)-1H-pyrazol-3-amine. This transformation is crucial as it converts a strongly electron-withdrawing and meta-directing group into a strongly electron-donating and ortho-, para-directing amino group, fundamentally altering the reactivity of the pyrazole ring. masterorganicchemistry.com
A wide array of methods is available for this reduction, allowing for compatibility with various other functional groups. masterorganicchemistry.comwikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is highly efficient. commonorganicchemistry.com Chemical reduction using metals such as iron, zinc, or tin in acidic media is also a common and effective strategy. commonorganicchemistry.com The choice of reagent can be tailored to avoid unwanted side reactions, such as the dehalogenation of the fluorobenzyl ring. For instance, Raney nickel is often preferred over Pd/C when preserving aromatic halogens is necessary. commonorganicchemistry.com
Partial reduction of the nitro group to the corresponding hydroxylamine, 1-(2-fluorobenzyl)-3-(hydroxyamino)-1H-pyrazole, can also be achieved using milder reducing agents like zinc dust with ammonium (B1175870) chloride. wikipedia.org In contrast, oxidation reactions involving the nitro group or the pyrazole ring are not common, as the system is already in a relatively high oxidation state and the aromatic ring is stable. mdpi.com
Table 2: Common Reagents for the Reduction of the Nitro Group
| Method | Reagents | Product | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Amine | Highly efficient, but may cause dehalogenation. commonorganicchemistry.com |
| Catalytic Hydrogenation | H₂, Raney Nickel | Amine | Good for substrates with halogen substituents. commonorganicchemistry.com |
| Metal/Acid Reduction | Fe, Zn, or Sn with HCl or AcOH | Amine | Classic, robust, and cost-effective method. masterorganicchemistry.com |
| Chemical Reduction | SnCl₂ | Amine | Mild conditions, good functional group tolerance. commonorganicchemistry.com |
| Partial Reduction | Zn, NH₄Cl | Hydroxylamine | Stops the reduction at an intermediate stage. wikipedia.org |
Metalation and Cross-Coupling Chemistry of this compound Derivatives
Cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, but they typically require a handle, such as a halogen atom, on the aromatic ring. The parent compound, this compound, must first be halogenated, most commonly at the C-4 position via electrophilic bromination or iodination, to produce a suitable precursor for cross-coupling.
Once halogenated, this derivative can participate in a variety of palladium- or copper-catalyzed cross-coupling reactions. For example, a 4-bromo derivative could undergo Suzuki-Miyaura coupling with various aryl- or vinylboronic acids to introduce new carbon-carbon bonds. researchgate.net This strategy has been successfully applied to other functionalized nitropyrazoles. researchgate.net Similarly, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines are all feasible, providing access to a vast range of complex molecular architectures. acs.org
While newer methods are emerging for the direct cross-coupling of nitroarenes, where the nitro group itself acts as a leaving group, these reactions often require specialized catalyst systems and are less established than traditional halogen-based cross-coupling. acs.org
Table 3: Potential Cross-Coupling Reactions of a 4-Bromo Derivative
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | Pyrazole-Csp² |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | Pyrazole-Csp² |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu, Base | Pyrazole-Csp |
| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst, Ligand, Base | Pyrazole-N |
Cycloaddition Reactions and Pericyclic Processes Involving the Pyrazole Ring of this compound
While the synthesis of the pyrazole ring itself heavily relies on [3+2] cycloaddition reactions, the resulting aromatic pyrazole is a highly stable system and generally does not participate readily in further cycloaddition or pericyclic processes. nih.govbeilstein-journals.org Its aromatic character, with 6 π-electrons delocalized over the five-membered ring, imparts a significant resonance stabilization energy that would be lost during such reactions.
The most common cycloaddition involving pyrazole precursors is the 1,3-dipolar cycloaddition between a dipole (like a nitrile imine or diazoalkane) and a dipolarophile (an alkene or alkyne) to construct the pyrazole ring. nih.govacs.orgresearchgate.net However, once formed, the aromatic this compound is a reluctant diene or dienophile in Diels-Alder reactions and is not prone to other pericyclic transformations under typical conditions. Consequently, these types of reactions are not considered a primary strategy for the functionalization of this stable heterocyclic compound.
Derivatization Strategies for Enhancing Specific Reactivity of this compound
Several key derivatization strategies can be employed to unlock the full synthetic potential of this compound by altering its inherent reactivity.
Reduction of the Nitro Group: As detailed in section 5.3, reducing the nitro group to an amine is arguably the most powerful derivatization strategy. The resulting 1-(2-fluorobenzyl)-1H-pyrazol-3-amine possesses a strongly activating amino group, making the pyrazole ring highly susceptible to further electrophilic substitution. The amine itself is a versatile functional handle that can be diazotized for Sandmeyer-type reactions or used as a nucleophile for the synthesis of amides, ureas, and condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov
Halogenation for Cross-Coupling: The introduction of a halogen, typically bromine, at the C-4 position via electrophilic substitution serves as a gateway to the vast field of metal-catalyzed cross-coupling chemistry (section 5.4). This allows for the modular and predictable installation of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, which would be impossible to introduce directly onto the parent molecule.
Introduction of Additional Activating/Directing Groups: The introduction of a second nitro group onto the pyrazole ring would further increase its electron deficiency, potentially enabling nucleophilic aromatic substitution reactions where one of the nitro groups could be displaced by a suitable nucleophile.
By employing these strategies, this compound can be transformed from a simple substituted heterocycle into a highly versatile building block for the synthesis of complex, functionalized molecules.
Mechanistic Insights into Molecular Interactions of 1 2 Fluorobenzyl 3 Nitro 1h Pyrazole Non Clinical Focus
Investigations into Molecular Target Recognition and Binding Mechanisms of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (Non-Clinical Focus)
While direct studies on this compound are absent, the molecular architecture of the compound—featuring a pyrazole (B372694) core, a nitro group, and a fluorobenzyl substituent—allows for informed hypotheses regarding its potential interactions with biological targets.
In Vitro Enzyme Inhibition Studies and Mechanistic Pathways (e.g., α-amylase inhibition)
The pyrazole scaffold is a common feature in many enzyme inhibitors. nih.govglobalresearchonline.net The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. nih.govpharmatutor.org For instance, various substituted pyrazoles have been investigated as inhibitors of enzymes like α-amylase, which is a target in managing type-2 diabetes. globalresearchonline.net
The mechanism of such inhibition often involves the pyrazole derivative fitting into the active site of the enzyme, forming non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, or π-π stacking) with key amino acid residues, thereby blocking substrate access. The 3-nitro group on the pyrazole ring is a strong electron-withdrawing group, which could influence the electronic distribution of the pyrazole core and potentially form hydrogen bonds or electrostatic interactions within an enzyme's active site. The 2-fluorobenzyl group at the N1 position provides a significant hydrophobic component that could engage with hydrophobic pockets in a target protein.
Illustrative Data Table for Potential Enzyme Inhibition Profile:
The following table is a hypothetical representation of data that could be generated from in vitro enzyme inhibition assays for this compound.
| Enzyme Target | Predicted IC50 (µM) | Predicted Inhibition Type | Key Interacting Residues (Hypothetical) |
| α-Amylase | 5-50 | Competitive | Aromatic residues (e.g., Trp, Tyr, Phe) |
| Cyclooxygenase-2 (COX-2) | 1-25 | Non-competitive | Hydrophobic pocket residues |
| Butyrylcholinesterase (BuChE) | 10-100 | Mixed | Trp, His, Ser |
Note: The data in this table is purely illustrative and not based on experimental results.
Receptor Binding Studies and Ligand-Receptor Interactions at a Molecular Level
Substituted pyrazoles are known to bind to a variety of receptors, including cannabinoid, estrogen, and other G-protein coupled receptors. nih.gov The binding affinity and selectivity are dictated by the substituents. The N1-substituent, in this case, the 2-fluorobenzyl group, is often crucial for orienting the molecule within the receptor's binding pocket.
Molecular modeling and docking studies on related pyrazoles suggest that the pyrazole ring itself can act as a bioisostere for a phenyl ring and participate in π-π stacking interactions. The nitrogen atoms can act as hydrogen bond acceptors. The 2-fluoro substitution on the benzyl (B1604629) ring could form specific halogen bonds or other electrostatic interactions with the receptor, potentially enhancing binding affinity and selectivity compared to its non-fluorinated counterpart. The 3-nitro group could interact with polar residues or form hydrogen bonds, further anchoring the ligand to the receptor.
Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Determinants of this compound Activity
Based on general SAR principles for pyrazole derivatives, several structural features of this compound are critical for its hypothetical activity. frontiersin.orgnih.govresearchgate.net
The Pyrazole Core : This aromatic heterocycle serves as the central scaffold, positioning the substituents in a specific three-dimensional orientation necessary for interaction with a biological target. drugbank.com
The N1-Substituent (2-fluorobenzyl group) : The size, flexibility, and electronic nature of the group at the N1 position are critical. Research on other pyrazoles shows that aromatic substituents at N1 are common and that substitutions on this ring can modulate activity. nih.gov The ortho fluorine atom alters the electronic properties and conformation of the benzyl ring, which could lead to higher selectivity for a specific target compared to meta or para isomers. Studies on other heterocyclic compounds have shown that a 4-fluorobenzyl group can confer potent activity. frontiersin.org
The C3-Substituent (Nitro group) : The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence at the C3 position significantly influences the electronic character of the pyrazole ring. In many bioactive pyrazoles, the C3 position is a key point of interaction. nih.gov Shifting the nitro group to the C4 or C5 position would likely result in a completely different biological activity profile.
Mechanistic Studies of this compound in Biochemical Pathways
Given the wide range of activities reported for nitropyrazole compounds, from antimicrobial to anti-inflammatory, this compound could potentially interfere with several biochemical pathways. meddocsonline.orgnih.gov For example, if it acts as an anti-inflammatory agent, it might inhibit the cyclooxygenase (COX) pathway, reducing the production of prostaglandins. If it possesses antimicrobial properties, a common trait for nitro-aromatic compounds, it could act by inhibiting essential bacterial enzymes or by generating reactive nitrogen species that induce oxidative stress within the microbe. meddocsonline.org
Cellular Uptake and Intracellular Localization Mechanisms of this compound in Model Systems
The physicochemical properties of this compound suggest it would be a relatively lipophilic molecule. This characteristic would likely allow it to cross cellular membranes via passive diffusion. The presence of the fluorine atom can increase lipophilicity, potentially enhancing its ability to penetrate cells and tissues. Once inside the cell, its localization would depend on its specific molecular targets. If its targets are cytosolic enzymes, it would remain in the cytoplasm. If it targets nuclear receptors, it might accumulate in the nucleus.
Mechanisms of Action in Model Biological Systems (e.g., isolated cells, microbes, non-mammalian organisms)
In model biological systems, the mechanism of action would be a direct consequence of its molecular interactions.
In Microbes (e.g., bacteria, fungi) : Many nitro-heterocyclic compounds exert their antimicrobial effect after being enzymatically reduced by microbial nitroreductases. meddocsonline.org This process can create cytotoxic radical species that damage DNA, proteins, and lipids, leading to cell death. It is plausible that this compound could act via a similar mechanism.
In Isolated Cells (e.g., cancer cell lines, immune cells) : If the compound has anti-tumor properties, as seen with other pyrazole derivatives, its mechanism might involve the inhibition of protein kinases crucial for cell proliferation and survival. nih.gov In immune cells, if it has anti-inflammatory effects, it could suppress the production of pro-inflammatory cytokines by inhibiting signaling pathways like NF-κB.
Applications of 1 2 Fluorobenzyl 3 Nitro 1h Pyrazole in Advanced Chemical Synthesis and Material Science
Role as a Privileged Scaffold or Building Block in Organic Synthesis
While specific, documented applications of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole as a direct building block in complex syntheses are not extensively published, its structural components suggest significant potential. The pyrazole (B372694) core is a cornerstone in synthetic chemistry, valued for its stability and versatile reactivity. researchgate.netmdpi.com The presence of the nitro group further enhances its utility, as nitro compounds are recognized as highly versatile intermediates for a wide range of chemical transformations, including reductions to amines or participation in carbon-carbon bond-forming reactions. frontiersin.org
The term "privileged scaffold" refers to a molecular framework that can be systematically modified to bind to a diverse range of biological targets. Pyrazole derivatives are widely recognized for this, forming the basis of numerous pharmacologically active agents. researchgate.net The synthesis of the pyrazole ring itself can be achieved through various established methodologies, highlighting its accessibility as a foundational structure. nih.govmdpi.com The existence of related structures, such as this compound-4-carboxylic acid, indicates that the parent compound is a viable intermediate in the synthesis of more complex, functionalized molecules.
| Synthesis Method | Reactants | Description | Reference |
|---|---|---|---|
| Knorr Cyclocondensation | 1,3-Dicarbonyl compounds and hydrazines | A classical and straightforward method for creating polysubstituted pyrazoles, often resulting in a mixture of regioisomers. | nih.gov |
| 1,3-Dipolar Cycloaddition | Alkynes and diazo compounds | A [3+2] cycloaddition reaction that offers a high degree of control over regioselectivity for synthesizing pyrazole carboxylates and other derivatives. | nih.govmdpi.com |
| From α,β-Unsaturated Ketones | Chalcones and hydrazine (B178648) hydrate (B1144303) | Involves the reaction of α,β-unsaturated ketones with hydrazines, often proceeding through a pyrazoline intermediate which is then oxidized or dehydrated. | nih.gov |
| Multi-Component Reactions (MCRs) | Aldehydes, alkynes, hydrazines, etc. | One-pot reactions that combine three or more reactants to form complex pyrazole derivatives efficiently, often with high atom economy. | nih.gov |
Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis
The pyrazole ring is a highly effective ligand scaffold in coordination chemistry and catalysis. nih.gov The two nitrogen atoms can chelate to metal centers, creating stable complexes that can catalyze a variety of chemical transformations. While this compound has not been specifically reported as a ligand in catalytic systems, its potential can be inferred from the extensive use of other pyrazole derivatives.
Pyrazole-based ligands have been successfully employed in both homogeneous and heterogeneous catalysis. research-nexus.netresearchgate.netukzn.ac.za The electronic properties of the pyrazole ring can be tuned by substituents, which in turn modulates the catalytic activity of the corresponding metal complex. The electron-withdrawing nature of the nitro group in this compound would significantly influence the electron density on the pyrazole nitrogen atoms, altering their coordination properties compared to unsubstituted pyrazoles.
For example, copper(II) complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol, mimicking the function of catecholase enzymes. research-nexus.netarabjchem.org In another application, using pyrazoles as ancillary ligands for titanium(IV) isopropoxide was found to dramatically enhance the catalytic activity for the ring-opening polymerization of L-lactide. rsc.orgnih.gov These examples underscore the versatility of the pyrazole scaffold in designing catalysts for important organic transformations.
| Catalyst System | Catalytic Application | Role of Pyrazole Ligand | Reference |
|---|---|---|---|
| Copper(II) with Pyrazole-based Ligands | Oxidation of catechol to o-quinone | The ligand coordinates to the copper center, creating a biomimetic active site that facilitates the oxidation reaction. | research-nexus.netarabjchem.org |
| Titanium(IV) isopropoxide with Pyrazole Ligands | Ring-opening polymerization of L-lactide | The pyrazole ligand enhances catalytic activity, potentially by facilitating cooperation between two titanium centers. | rsc.orgnih.gov |
| Pincer-type Ruthenium Complexes | Transfer hydrogenation | Protic pyrazole arms in pincer ligands participate in metal-ligand cooperation, acting as proton-responsive sites to facilitate catalytic cycles. | nih.gov |
| Zinc-based Metal-Organic Framework | Condensation/cyclization for pyrazole synthesis | A pyrazole-carboxylate ligand forms a 2D network that exhibits excellent catalytic activity for the synthesis of other pyrazoles in a solvent-free system. | researchgate.net |
Integration into Functional Materials for Optoelectronic or Supramolecular Assemblies
Pyrazole derivatives are increasingly being integrated into functional materials due to their unique photophysical properties and their ability to form ordered supramolecular structures. rsc.org Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields, solvatochromism, and nonlinear optical properties. rsc.orgresearchgate.net The combination of the aromatic pyrazole core, the electron-withdrawing nitro group, and the fluorobenzyl group in this compound suggests its potential as a component in optoelectronic materials.
The nitrogen atoms of the pyrazole ring are excellent hydrogen bond acceptors, while N-H bearing pyrazoles can also act as donors, facilitating the formation of predictable, self-assembled structures. acrhem.org These non-covalent interactions are crucial for building supramolecular assemblies and crystal engineering. Pyrazole-based motifs have been incorporated into BODIPY dyes to control their supramolecular polymerization, leading to materials with applications in luminescence temperature sensing. rsc.org Furthermore, pyrazolyl-substituted polyconjugated molecules have been investigated as multifunctional materials for organic light-emitting diodes (OLEDs). researchgate.net Trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have also been synthesized and characterized for their potential in both photovoltaic and electroluminescent devices. mdpi.com
| Pyrazole Derivative Type | Application Area | Key Property | Reference |
|---|---|---|---|
| Pyrazolyl-substituted diethylene | Organic Light Emitting Diodes (OLEDs) | Serves as a multifunctional material; substitution with cyano groups enhances photoluminescence quantum yield in the solid state. | researchgate.net |
| CF3-substituted 1H-pyrazolo[3,4-b]quinolines | Photovoltaics and Electroluminescence | Exhibits photoinduced charge transfer, emitting bluish-green light suitable for OLED applications. | mdpi.com |
| Pyrazole-based chemosensors | Ion and molecule detection | Acts as a chelating ligand for metal ions (e.g., Cu2+, Hg2+), leading to a detectable change in fluorescence or color. | rsc.org |
| BODIPY dyes with pyrazole motifs | Supramolecular polymers | The pyrazole unit directs self-assembly through hydrogen bonding, controlling the aggregation pathway and photophysical properties. | rsc.org |
Development of Novel Reaction Methodologies Enabled by this compound
There are no specific reaction methodologies in the literature that have been developed using this compound as a catalyst or essential reagent. However, the broader field of pyrazole chemistry is a fertile ground for the development of novel synthetic methods. Innovation has focused on creating the pyrazole core itself through more efficient, greener, and regioselective processes.
Modern synthetic organic chemistry has seen the rise of powerful techniques that are routinely applied to heterocycle synthesis. Multi-component reactions (MCRs) have become a popular strategy for the one-pot synthesis of complex pyranopyrazole scaffolds, often using sustainable or reusable catalysts. nih.gov These methods offer significant advantages in terms of efficiency, atom economy, and reduced waste. For instance, four-component reactions catalyzed by Ru-loaded hydroxyapatite (B223615) or ceria-doped zirconia have been developed for the green synthesis of pyranopyrazoles. ukzn.ac.za Other innovative approaches include the use of microwave irradiation, ultrasound, and novel heterogeneous catalysts to drive reactions under milder conditions and with higher yields. researchgate.net
These methodological advancements are not enabled by a single pyrazole derivative but are focused on the construction of the pyrazole ring system. The continued interest in pyrazoles as valuable chemical entities ensures that the development of new synthetic routes will remain an active area of research.
| Methodology | Description | Key Advantage | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reaction mixtures, accelerating the synthesis of 3,5-disubstituted-1H-pyrazoles. | Dramatically reduced reaction times and often improved yields. | mdpi.com |
| Heterogeneous Catalysis | Employs solid-phase catalysts (e.g., Ce-V/SiO2, Mn/ZrO2) for the synthesis of pyrazole-fused heterocycles. | Facilitates easy catalyst separation and recyclability, aligning with green chemistry principles. | ukzn.ac.zanih.gov |
| Silver-Catalyzed Synthesis | A silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with β-ketoesters to form trifluoromethylated pyrazoles. | Provides a route to valuable fluorinated pyrazoles under mild conditions. | mdpi.com |
| In Situ Generation of Diazo Compounds | A multi-component process where diazo compounds are generated and used in situ for 1,3-dipolar cycloaddition, avoiding the isolation of potentially hazardous intermediates. | Improved safety and operational simplicity for cycloaddition reactions. | nih.govmdpi.com |
Future Research Directions and Emerging Paradigms for 1 2 Fluorobenzyl 3 Nitro 1h Pyrazole Chemistry
Exploration of Sustainable Synthetic Routes and Green Chemistry Principles for 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Production
The synthesis of heterocyclic compounds, including pyrazole (B372694) derivatives, has traditionally relied on methods that often involve hazardous solvents and stoichiometric reagents. nih.gov The future production of this compound necessitates a shift towards more sustainable and environmentally benign protocols. nih.govnih.gov Green chemistry principles offer a roadmap for this evolution, focusing on high atom economy, the use of renewable resources, and the reduction of waste. frontiersin.org
Future research should focus on adapting established green synthetic strategies to the specific synthesis of this target molecule. mdpi.com This includes the exploration of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times and increase yields for various pyrazole derivatives, often under solvent-free conditions. nih.govnih.gov Another promising avenue is the use of ultrasound-based reactions and alternative energy sources to drive the synthesis. nih.gov The development of one-pot, multi-component reactions starting from simple precursors would represent a significant advancement, minimizing purification steps and resource consumption. mdpi.comnih.gov
Table 1: Potential Green Chemistry Approaches for Synthesis of this compound
| Green Chemistry Principle | Proposed Application | Potential Advantages |
|---|---|---|
| Alternative Energy Sources | Microwave-assisted N-alkylation of 3-nitro-1H-pyrazole with 2-fluorobenzyl bromide. | Reduced reaction times, higher yields, potential for solvent-free conditions. nih.gov |
| Benign Solvents | Performing the synthesis in water or biodegradable ionic liquids. | Reduced toxicity and environmental pollution compared to traditional volatile organic solvents. frontiersin.org |
| Catalysis | Use of a recyclable heterogeneous acid catalyst for the condensation steps. | Ease of separation from the reaction mixture, reduced waste, and potential for continuous flow processes. mdpi.com |
| Atom Economy | Development of a one-pot, three-component synthesis from basic precursors. | Maximizes the incorporation of starting materials into the final product, minimizing waste. mdpi.com |
| Solvent-Free Reactions | Grinding techniques (mechanochemistry) for the key synthetic steps. | Eliminates solvent use, reduces energy consumption, and can lead to novel reactivity. nih.gov |
Advanced Spectroscopic Techniques for Real-time Monitoring of this compound Reactions
The optimization and control of chemical processes rely heavily on understanding reaction kinetics and mechanisms. The implementation of Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing processes through timely measurements of critical quality and performance attributes. polito.it For the synthesis of this compound, advanced spectroscopic techniques are poised to offer unprecedented insights through real-time, in-line monitoring. polito.itmdpi.com
Future research should investigate the application of techniques like Near-Infrared (NIR), Raman, and UV/Vis spectroscopy for monitoring the key reaction steps, such as the N-alkylation of the pyrazole ring. mdpi.com These non-invasive methods can provide continuous data on the concentration of reactants, intermediates, and the final product without the need for sample extraction. polito.itmdpi.com
Raman spectroscopy, in particular, is a powerful tool for probing the vibrational modes of molecules and is well-suited for monitoring reactions in various media. mdpi.com Spectroscopic ellipsometry could also be adapted to monitor thin-film or surface-catalyzed reactions involving the target molecule. elsevierpure.com The data generated from these real-time measurements can be coupled with multivariate data analysis to build predictive models for reaction yield and purity, enabling active process control and ensuring consistent product quality. polito.it This approach moves beyond traditional post-production testing to a modern quality-by-design paradigm. polito.it
Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring
| Spectroscopic Technique | Information Provided | Potential Application in Synthesis |
|---|---|---|
| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands of molecular vibrations. | Monitoring concentrations of reactants and products with C-H, N-H, O-H bonds. polito.it |
| Raman Spectroscopy | Fundamental vibrational and rotational modes; sensitive to non-polar bonds. | Tracking the formation of the C-N bond during alkylation and consumption of starting materials. mdpi.com |
| UV/Visible Spectroscopy | Electronic transitions in conjugated systems. | Monitoring the disappearance of conjugated starting materials or the appearance of the pyrazole product. mdpi.com |
| Attenuated Total Reflectance (ATR)-FTIR | Infrared absorption of the sample in direct contact with the ATR crystal. | In-situ analysis of reaction intermediates and kinetics in liquid phase reactions. |
Integration of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Design
The convergence of computational chemistry and artificial intelligence (AI) is set to revolutionize chemical research. eurasianjournals.com For this compound, machine learning (ML) models can be developed to accelerate the discovery of new analogs and predict their chemical behavior. eurasianjournals.com
Future work should focus on creating curated datasets of known pyrazole derivatives to train ML algorithms. These models can learn to predict a wide range of properties, from fundamental reactivity and electronic structure to potential biological activities. eurasianjournals.com By leveraging techniques like quantitative structure-activity relationship (QSAR) models, researchers can computationally screen virtual libraries of analogs of this compound to identify candidates with desired characteristics before committing to their synthesis.
Computational methods such as Density Functional Theory (DFT) can provide detailed insights into the electronic structure and properties of the molecule, generating data that can further refine ML models. dntb.gov.uaeurasianjournals.com Molecular dynamics (MD) simulations can explore the conformational space and dynamic behavior of the compound, which is crucial for understanding its interactions in various environments. eurasianjournals.com The ultimate goal is to create a feedback loop where experimental results are used to improve the predictive power of computational models, leading to a more efficient and targeted approach to chemical design and discovery. eurasianjournals.com
Deeper Elucidation of Structure-Reactivity Relationships in the Context of this compound and its Analogs
Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a cornerstone of medicinal and materials chemistry. eurasianjournals.comglobalresearchonline.net For this compound, systematic structural modifications can provide deep insights into how different functional groups influence its properties. globalresearchonline.netresearchgate.net
Research on the closely related compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, has already provided a foundation for this exploration. nih.gov Future studies should systematically vary the substituents on both the benzyl (B1604629) and pyrazole rings of the title compound. For instance, altering the position and nature of the halogen on the benzyl ring (e.g., fluoro, chloro, bromo) or introducing other electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule. frontiersin.orgnih.gov Similarly, modifying the pyrazole core, perhaps by replacing the nitro group with other functionalities, would provide a comprehensive understanding of the structure-activity relationship (SAR). researchgate.net
These newly synthesized analogs would need to be characterized and evaluated for their reactivity in various chemical transformations. nih.gov This systematic approach allows for the development of a predictive framework for designing future molecules with tailored reactivity and function. nih.gov
Table 3: Proposed Analogs for Structure-Reactivity Relationship Studies
| Modification Site | Proposed Substituent Change | Rationale |
|---|---|---|
| Benzyl Ring | Move fluorine from position 2 to 3 or 4. | To study the effect of the fluorine's position on electronic and steric properties. frontiersin.org |
| Benzyl Ring | Replace fluorine with other halogens (Cl, Br). | To investigate the impact of halogen size and electronegativity. |
| Benzyl Ring | Introduce electron-donating groups (e.g., -OCH₃). | To increase electron density and potentially alter reactivity pathways. |
| Pyrazole Ring | Replace the nitro group (-NO₂) with a cyano (-CN) or ester (-COOR) group. | To probe the role of the strong electron-withdrawing nitro group on the pyrazole ring's reactivity. researchgate.net |
| Pyrazole Ring | Introduce a substituent at the C4 or C5 position. | To explore steric and electronic effects on the pyrazole core. nih.gov |
Unexplored Mechanistic Pathways and Novel Transformations of this compound
While the synthesis of pyrazoles is well-documented, the specific mechanistic pathways and potential for novel transformations of substituted nitropyrazoles like this compound remain a fertile ground for investigation. The presence of the nitro group, a powerful electron-withdrawing moiety, significantly influences the electronic landscape of the pyrazole ring, potentially enabling unique chemical reactions. nih.gov
Future research should aim to uncover these novel pathways. For example, studies on the thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles suggest that intramolecular transformations could be possible under specific conditions. researchgate.net Investigating the behavior of this compound under thermal or photochemical stress could reveal unexpected isomerization or cyclization products.
Furthermore, the reaction of nitropyrazoles in [3+2] cycloaddition reactions can be complex, sometimes leading to unexpected products through elimination processes. nih.gov A thorough investigation into the cycloaddition chemistry of this compound could open doors to new heterocyclic systems. Computational studies using DFT can be employed to model potential transition states and reaction coordinates, providing theoretical support for experimentally observed transformations and guiding the search for new reactions. researchgate.netnih.gov
Table of Compounds
| Compound Name |
|---|
| 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole |
| This compound |
| 2-fluorobenzyl bromide |
| 3-nitro-1H-pyrazole |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
